

early research and discovery of methylene blue

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An In-depth Technical Guide on the Early Research and Discovery of **Methylene Blue**

Introduction

Methylene blue, or methylthioninium chloride, holds a unique position in the annals of scientific and medical history. First synthesized in 1876, its journey from a textile dye to the first fully synthetic drug used in medicine is a compelling narrative of scientific observation, deduction, and pioneering experimentation.^[1] This technical guide provides an in-depth exploration of the seminal research that established **methylene** blue as a cornerstone in microscopy and a groundbreaking therapeutic agent. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the foundational synthesis, experimental protocols, and early clinical applications that paved the way for its myriad uses today.

The Genesis of Methylene Blue: Synthesis and Chemical Properties

The story of **methylene** blue begins in the burgeoning field of synthetic dye chemistry in the late 19th century. Its creation was a direct result of the industrial drive to produce new, vibrant colors for the textile industry from coal tar derivatives.

The Caro Synthesis (1876)

Methylene blue was first synthesized in 1876 by the German chemist Heinrich Caro, who was then the head of research at Badische Anilin- & Sodafabrik (BASF).^{[2][3][4]} The synthesis was not initially published in scientific literature but was protected by one of Germany's first patents

for a coal tar dye in 1877.^[5] The process, known as the Caro synthesis, involved the oxidative coupling of N,N-dimethyl-p-phenylenediamine in the presence of a sulfur source.

Experimental Protocol: The Caro Synthesis

While the original patent documentation is not readily available, subsequent descriptions and modern reconstructions of the synthesis provide a clear procedural outline. The process is a multi-step reaction starting from N,N-dimethylaniline.

Materials:

- N,N-dimethylaniline
- Sodium nitrite
- Hydrochloric acid
- Zinc powder
- Sodium thiosulfate
- Sodium dichromate
- Ferric chloride (FeCl_3) or Manganese dioxide (as an oxidizing agent)
- Hydrogen sulfide (H_2S) or a source of sulfide ions

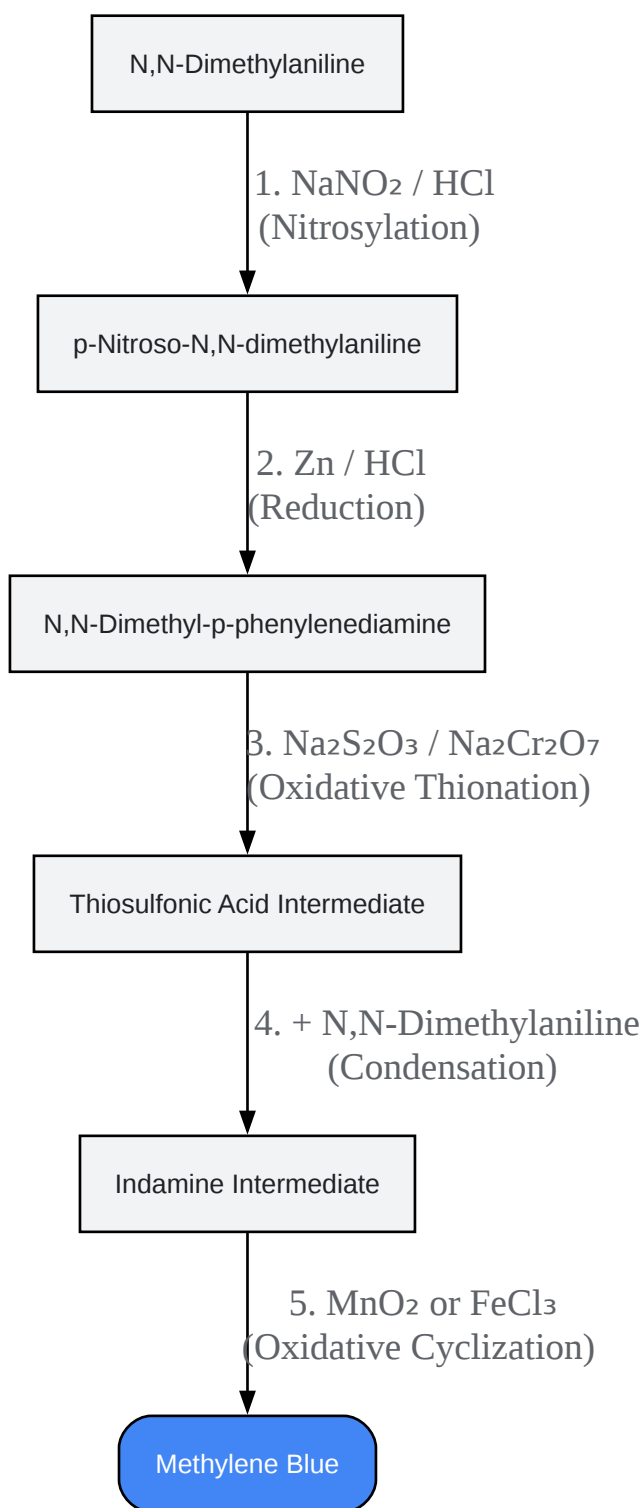
Procedure:

- Nitrosylation: N,N-dimethylaniline is reacted with sodium nitrite in an acidic medium (hydrochloric acid) to form p-nitroso-N,N-dimethylaniline.
- Reduction: The resulting nitroso compound is reduced, typically using zinc dust and hydrochloric acid, to yield N,N-dimethyl-p-phenylenediamine (p-amino-N,N-dimethylaniline).
- Oxidative Coupling and Thionation: The N,N-dimethyl-p-phenylenediamine is then oxidized in the presence of a sulfur source, such as hydrogen sulfide or sodium thiosulfate. A strong

oxidizing agent like ferric chloride or sodium dichromate is used to facilitate the reaction. This step involves the formation of an intermediate thiosulfonic acid.

- **Condensation and Cyclization:** The intermediate is condensed with another molecule of N,N-dimethylaniline and then undergoes oxidative cyclization to form the characteristic phenothiazine tricycle of **methylene** blue.
- **Precipitation and Purification:** The final product is precipitated, often as a zinc chloride double salt, and then purified by recrystallization from water.

Diagram: Synthesis Pathway of **Methylene** Blue



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Caption: A simplified workflow of the Caro synthesis of **methylene** blue.

Chemical Properties and Early Quantitative Data

Methylene blue is a heterocyclic aromatic compound with the chemical formula $C_{16}H_{18}ClN_3S$. It is a cationic thiazine dye that is soluble in water, producing a characteristic blue solution. Early synthesis methods were often inefficient. A 1940 publication in the Journal of the American Chemical Society reported a method that produced a yield of only 8%, highlighting the challenges in early large-scale production and likely contributing to its high initial cost.[6]

Property	Value / Description	Reference
Chemical Formula	$C_{16}H_{18}ClN_3S$	[7]
Molar Mass	$319.85 \text{ g}\cdot\text{mol}^{-1}$	[7]
Appearance	Dark green crystalline powder	[8]
Solubility	Soluble in water, chloroform; sparingly in ethanol	[9]
Reported Early Yield	~8% (J. Am. Chem. Soc., 1940)	[6]
Redox Potential (E_0')	+0.01 V	[7]

Methylene Blue in Microscopy: A Revolution in Staining

Soon after its synthesis, the powerful staining properties of **methylene** blue were recognized by the scientific community, providing an invaluable tool for visualizing microscopic biological structures.

Paul Ehrlich and Vital Staining

The German physician and scientist Paul Ehrlich was a central figure in establishing **methylene** blue's role in biology.[10] Beginning in 1886, he pioneered the technique of vital staining, using **methylene** blue to stain living tissues.[5][9] He observed that a dilute solution of the dye could selectively stain nerve fibers and nerve endings, turning them blue upon exposure to air (oxygen).[1][11] This selectivity sparked his groundbreaking theory of "magic bullets" – compounds that could target specific cells or pathogens without harming the host organism.[6][12]

Experimental Protocol: Ehrlich's Vital Staining of Nerve Fibers

This protocol is based on descriptions of Ehrlich's original technique for the supravital staining of nerve fibers.

Materials:

- **Methylene** blue (zinc-free recommended for vital staining)
- Physiological saline solution (e.g., Ringer's solution)
- Freshly excised tissue sample (e.g., muscle, skin)
- Ammonium molybdate solution (for fixation)
- Microscope slides and coverslips

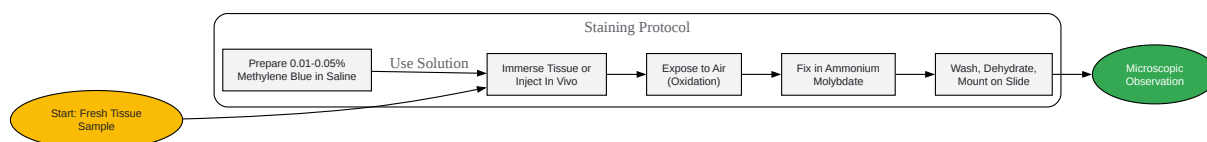
Procedure:

- Preparation of Staining Solution: Prepare a dilute solution of **methylene** blue in physiological saline, typically in the range of 0.01% to 0.05%.
- Staining: The staining can be performed in two ways:
 - Injection: A small volume of the dye solution is injected directly into the tissue of a living or recently sacrificed animal.
 - Immersion: Small, freshly removed pieces of tissue are immersed in the **methylene** blue solution.
- Oxidation: The tissue is exposed to air. The selective blue coloration of the nerve fibers develops as the colorless, reduced form of **methylene** blue (leucomethylene blue), which penetrates the cells, is oxidized within the nerve cells. This process can take from a few minutes to over an hour.
- Fixation: To make the stain permanent, the stained specimen is immersed in an aqueous solution of ammonium molybdate (typically 8%). This step fixes the dye within the nerve

structures.

- Mounting and Observation: The fixed tissue is then washed, dehydrated, cleared, and mounted on a microscope slide for observation.

Diagram: Workflow for Vital Staining



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Caption: The experimental workflow for Ehrlich's vital staining of nerve tissue.

Use in Bacteriology and Hematology

Ehrlich's work demonstrated that **methylene** blue also had a strong affinity for the nuclei of cells and could effectively stain bacteria, a property that was quickly adopted by contemporaries like Robert Koch in his research on the tuberculosis bacillus.[11] This led to the development of numerous polychrome staining techniques. The most famous of these, the Wright-Giemsa stain, uses a combination of "ripened" (oxidized) **methylene** blue and eosin to differentially stain blood cells, allowing for the identification of leukocytes, erythrocytes, and blood parasites like Plasmodium.[12]

Staining Technique	Key Components	Primary Application	Time Period
Ehrlich's Vital Stain	Dilute Methylene Blue, Saline	Selective staining of live nerve fibers	c. 1886
Ehrlich's Neutral Stain	Methylene Blue, Acid Fuchsin	Simultaneous staining of acidophilic and basophilic granules in leukocytes	c. 1879
Wright's Stain	Eosin Y, Polychromed (oxidized) Methylene Blue	Differential staining of peripheral blood and bone marrow smears	c. 1902

Pioneering Therapeutic Applications

Ehrlich's observation that **methylene** blue selectively stained pathogens led him to hypothesize its potential as a therapeutic agent. This marked the transition of **methylene** blue from a laboratory tool to a medicinal compound and the dawn of chemotherapy.

The First Synthetic Antimalarial

In 1891, Paul Guttman and Paul Ehrlich conducted the first clinical trial of **methylene** blue as a treatment for malaria.^{[7][13]} Based on the principle that the dye selectively stained the Plasmodium parasite, they administered it to patients suffering from the disease.^[5]

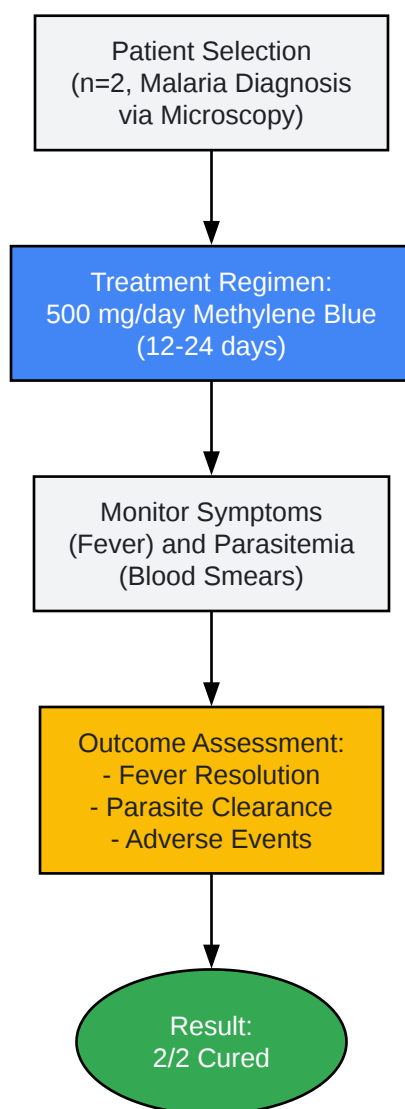
Experimental Protocol: Guttman and Ehrlich's Malaria Trial (1891) This protocol is based on a systematic review summarizing the data from their original publication.

- Subjects: 2 patients diagnosed with malaria (Plasmodium vivax/ovale).
- Intervention: Administration of **methylene** blue.
- Dosage: 500 mg per day, administered orally.
- Duration: Treatment continued for 12 to 24 days.
- Method of Diagnosis: Microscopic examination of blood for malaria plasmodia.

- Outcome: Both patients were cured, with fever subsiding and parasites disappearing from their blood.[\[10\]](#) One patient reported mild urogenital symptoms as a side effect.

Parameter	Description	Reference
Investigators	Paul Guttman & Paul Ehrlich	[10]
Year	1891	[7]
Number of Patients	2	[10]
Indication	Malaria (P. vivax/ovale)	[10]
Dosage	500 mg/day	[10]
Duration	12-24 days	[10]
Outcome	2 of 2 patients cured	[10]
Adverse Events	Urogenital symptoms (n=1)	[10]

Diagram: Guttman & Ehrlich Malaria Trial Workflow



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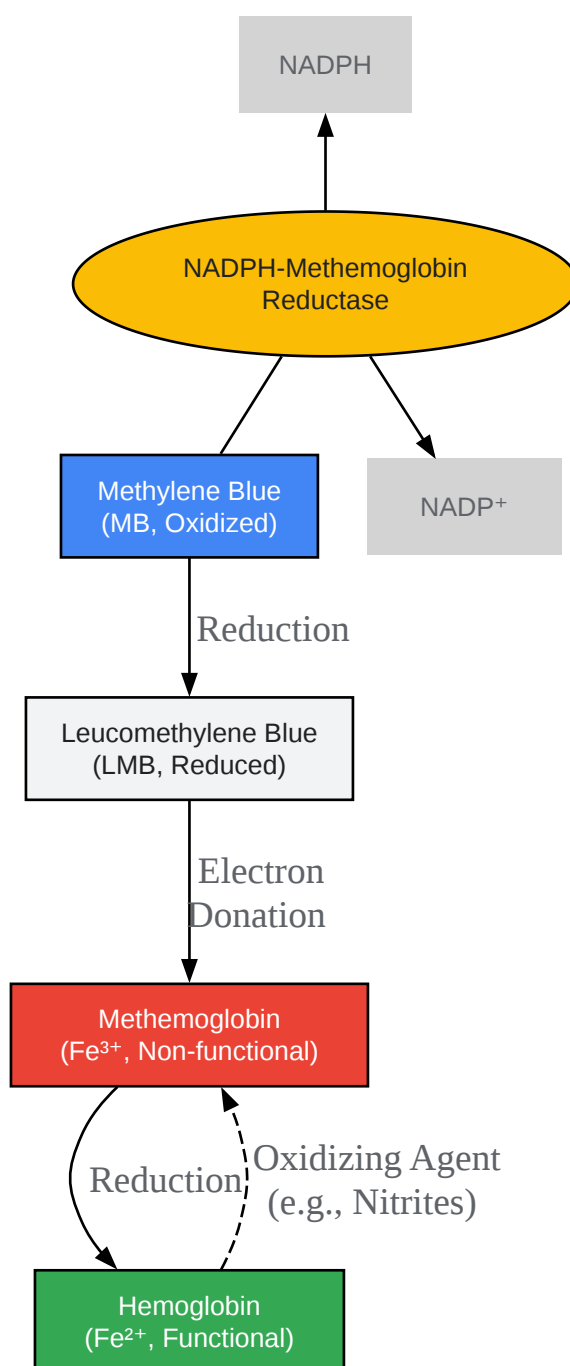
Caption: Workflow of the pioneering 1891 malaria trial by Guttman and Ehrlich.

Antidote for Poisoning: Methemoglobinemia and Cyanide

In 1933, Matilda Brooks made another landmark discovery: **methylene** blue could act as an antidote for carbon monoxide and cyanide poisoning.[7] This research established its role in treating acquired methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe^{3+}) state, rendering it unable to transport oxygen.

Mechanism of Action: **Methylene** blue's efficacy in treating methemoglobinemia is a function of its redox properties. In the body, it is reduced by the enzyme NADPH-methemoglobin reductase to its colorless form, leucomethylene blue. Leucomethylene blue then acts as an electron donor, reducing the Fe^{3+} in methemoglobin back to the functional Fe^{2+} state of normal hemoglobin, thereby restoring oxygen-carrying capacity.

Diagram: **Methylene** Blue's Mechanism in Methemoglobinemia



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Caption: The redox cycle of **methylene** blue in the treatment of methemoglobinemia.

Conclusion

The early history of **methylene** blue, from its synthesis by Heinrich Caro to its pioneering applications by Paul Ehrlich and others, marks a pivotal era in the development of modern medicine and biological science. Initially conceived as a dye, its unique chemical properties and selective biological interactions laid the groundwork for the fields of chemotherapy and vital staining. The foundational experiments in malaria and methemoglobinemia demonstrated for the first time that a fully synthetic compound could be rationally employed to combat disease. This guide has provided a technical overview of these seminal discoveries, detailing the original protocols and quantitative data that underscore the ingenuity of these early researchers and highlight the enduring legacy of this remarkable "magic bullet."

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